molecular formula C7H8FNO B1457069 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine CAS No. 917835-69-9

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine

Cat. No.: B1457069
CAS No.: 917835-69-9
M. Wt: 141.14 g/mol
InChI Key: HHPKJDBTWYAHDH-UHFFFAOYSA-N
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Description

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a hydroxymethyl group at the 5-position, and a methyl group at the 2-position of the pyridine ring. Fluorinated pyridines are of significant interest in medicinal chemistry due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-fluoropyridine with formaldehyde and a suitable base to introduce the hydroxymethyl group at the 5-position. The reaction conditions typically involve the use of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions to convert the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.

Major Products Formed

    Oxidation: 3-Fluoro-5-(carboxymethyl)-2-methylpyridine.

    Reduction: 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(hydroxymethyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-(hydroxymethyl)pyridine: Lacks the methyl group at the 2-position.

    2-Methyl-3-fluoropyridine: Lacks the hydroxymethyl group at the 5-position.

    3-Fluoro-2-methylpyridine: Lacks the hydroxymethyl group at the 5-position.

Uniqueness

3-Fluoro-5-(hydroxymethyl)-2-methylpyridine is unique due to the presence of both the fluorine atom and the hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-7(8)2-6(4-10)3-9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPKJDBTWYAHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (6-chloro-5-fluoro-3-pyridinyl)methanol (1.3 g, 8.05 mmol) in 1,4-dioxane (10 ml) was added K2CO3 (3.34 g, 24.14 mmol), trimethylboroxin (1.125 ml, 8.05 mmol) and Pd(PPh3)4 (0.465 g, 0.402 mmol). The mixture was then heated at 110° C. for 20 h in a pressure tube. The resulting mixture was quenched with H2O, extracted with EtOAc, dried over MgSO4 and concentrated under vacuum. The residue was purified by flash chromatography using Flashmaster II, a 25 g spherical silica gel cartridge and DCM/MeOH 98:2 as eluent to give 560 mg of the title compound along with Ph3PO. This was washed again with water and extracted with EtOAc to remove Ph3PO. The organic layer was dried over MgSO4, filtered and concentrated under vacuum to give 468 mg (39%) of the title compound pure enough to be used in the next step.
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1.3 g
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3.34 g
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1.125 mL
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10 mL
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0.465 g
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catalyst
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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